molecular formula C17H14N2O3 B5875168 CHEMBRDG-BB 5732055 CAS No. 357315-75-4

CHEMBRDG-BB 5732055

Cat. No.: B5875168
CAS No.: 357315-75-4
M. Wt: 294.30 g/mol
InChI Key: HDHIFQMHEBZOHB-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CHEMBRDG-BB 5732055 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CHEMBRDG-BB 5732055 is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5732055 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

CHEMBRDG-BB 5732055 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • (2Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide
  • 2-Propenamide, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)

These compounds share similar structural features but may differ in their specific chemical properties and applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHIFQMHEBZOHB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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